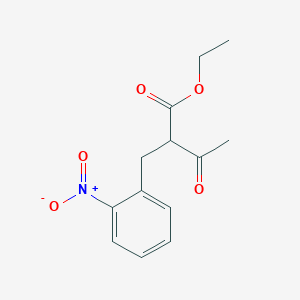
2-(2-Nitrobenzyl)-3-oxo-butyric acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Nitrobenzyl)-3-oxo-butyric acid ethyl ester is an organic compound that belongs to the class of nitrobenzyl derivatives This compound is characterized by the presence of a nitro group attached to a benzyl ring, which is further connected to a butyric acid ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrobenzyl)-3-oxo-butyric acid ethyl ester typically involves the reaction of 2-nitrobenzyl bromide with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, where the bromide group is replaced by the ethyl acetoacetate moiety. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor and the product is continuously removed. This approach offers several advantages, including improved reaction efficiency, better control over reaction conditions, and reduced production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Nitrobenzyl)-3-oxo-butyric acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Oxidation: 2-Aminobenzyl-3-oxo-butyric acid ethyl ester.
Reduction: 2-(2-Aminobenzyl)-3-oxo-butyric acid ethyl ester.
Substitution: 2-(2-Nitrobenzyl)-3-oxo-butyric acid.
Aplicaciones Científicas De Investigación
2-(2-Nitrobenzyl)-3-oxo-butyric acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for various biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can be activated by specific enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(2-Nitrobenzyl)-3-oxo-butyric acid ethyl ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound can also act as a prodrug, where it is converted to its active form by enzymatic reactions within the body.
Comparación Con Compuestos Similares
2-(2-Nitrobenzyl)-3-oxo-butyric acid ethyl ester can be compared with other similar compounds such as:
2-Nitrobenzyl alcohol: Similar in structure but lacks the ester and keto groups.
2-Nitrobenzyl chloride: Contains a chloride group instead of the ester and keto groups.
2-Nitrobenzyl acetate: Contains an acetate group instead of the butyric acid ester.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
95314-61-7 |
|---|---|
Fórmula molecular |
C13H15NO5 |
Peso molecular |
265.26 g/mol |
Nombre IUPAC |
ethyl 2-[(2-nitrophenyl)methyl]-3-oxobutanoate |
InChI |
InChI=1S/C13H15NO5/c1-3-19-13(16)11(9(2)15)8-10-6-4-5-7-12(10)14(17)18/h4-7,11H,3,8H2,1-2H3 |
Clave InChI |
PHOXXTCJZCAWKW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC1=CC=CC=C1[N+](=O)[O-])C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















